Compound Description: This compound is a crucial intermediate in the synthesis of PD128907, a selective dopamine D3 receptor agonist. []
Relevance: This compound shares the core 6-methoxy-3,4-dihydro-2H-[1]benzopyran structure with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. The primary difference lies in the presence of an amino group at the 3-position and a carbonyl group at the 4-position instead of a hydroxyl group. []
Cromakalim (BRL 34915)
Compound Description: Cromakalim [(±)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol] is a potassium channel activator exhibiting antihypertensive activity. It displays a novel mechanism of action and has undergone clinical trials. []
Relevance: The core structure of Cromakalim, a 3,4-dihydro-2H-1-benzopyran-3-ol, is shared with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. Key differences lie in the substitution pattern on the benzopyran core. Cromakalim features a 6-cyano group, 2,2-dimethyl substitution, and a 4-(2-oxopyrrolidin-1-yl) group at the 4-position, whereas the target compound has a 6-methoxy and a 4-hydroxyl group. []
JTV-506
Compound Description: JTV-506, chemically defined as (-)-(3S,4R)-6-cyano-3,4-dihydro-4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino]-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol, acts as a potent and selective coronary vasodilator. It effectively increases coronary blood flow with minimal impact on systemic blood pressure and heart rate in both anesthetized and conscious dogs. []
Relevance: JTV-506, belonging to the 3,4-dihydro-2H-1-benzopyran-3-ol class, exhibits structural similarity to (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. While sharing the core structure, JTV-506 includes a 6-cyano group, 2,2-bis(methoxymethyl) substitution, and a 4-[(1,6-dihydro-1-methyl-6-oxopyridazin-3-yl)amino] group at the 4-position. In contrast, (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol possesses a 6-methoxy and a 4-hydroxyl group. []
Compound Description: KR-31378 is a benzopyran analog exhibiting potent antiapoptotic properties. It effectively protects human umbilical vein endothelial cells (HUVECs) from lipopolysaccharide-induced cell death. This protective effect is associated with a reduction in intracellular reactive oxygen species, tumor necrosis factor-alpha production, and modulation of Bcl-2 family proteins, ultimately preventing DNA fragmentation and cell death. []
Compound Description: KR-31612, an acetylated metabolite of KR-31378, also demonstrates protective effects against lipopolysaccharide-induced cell death in HUVECs, though less potently than its parent compound. []
Relevance: KR-31612 shares the same core 3,4-dihydro-2H-benzopyran structure as (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. [] Its structural deviations from the target compound are similar to KR-31378, including a 6-acetylamino group, 2-methyl and 2-dimethoxymethyl groups, and a complex N″-cyano-N′-benzylguanidine substituent at the 4-position, compared to the 6-methoxy and 4-hydroxyl groups in (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. []
4-Amido-3,4-dihydro-2H-1-benzopyran-3-ols
Compound Description: This group of compounds, structurally related to the potassium channel activator cromakalim, displays varying relaxant activities on guinea pig tracheal spirals. The potency of these analogs is influenced by substitutions at the 6-position, with CF3 exhibiting the highest potency, followed by CN, C2H5, aza, and CH3. []
Relevance: These compounds and (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol share the core 3,4-dihydro-2H-1-benzopyran-3-ol structure. They differ in the substituents at the 4- and 6-positions. The 4-amido-3,4-dihydro-2H-1-benzopyran-3-ols have an amide group at the 4-position and various substituents at the 6-position, while (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has a methoxy group at the 6-position and a hydroxyl group at the 4-position. []
4-Amido-2H-1-benzopyrans
Compound Description: Similar to 4-amido-3,4-dihydro-2H-1-benzopyran-3-ols, this series of compounds also demonstrates relaxant activity on guinea pig tracheal spirals. [] The structure-activity relationships within this group suggest the involvement of a stereoselective smooth muscle receptor, as evidenced by the significantly higher activity of the (+)-enantiomer of trans-3,4-dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol (24). []
Relevance: These compounds share the core 2H-1-benzopyran structure with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. They differ in the saturation of the pyran ring and the presence of an amide substituent at the 4-position, which is absent in (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. []
Compound Description: This series of compounds was synthesized and investigated for its potential as potassium channel openers with selective coronary vasodilatory activity. The research identified compounds with two methoxymethyl groups at position 2 as showing a selective effect on coronary blood flow relative to mean arterial pressure in dogs. []
Relevance: This series of compounds and (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol both belong to the 3,4-dihydro-2H-1-benzopyran-3-ol class, indicating a close structural resemblance. The key difference lies in the 2,2-bis(methoxymethyl) substitution in the related compounds, which is absent in (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. []
Compound Description: This compound is a potential potassium channel opener with potential cardiovascular therapeutic applications. Structurally, it features axial 2-dimethoxymethyl and 3-hydroxyl groups, a pseudo-equatorial 4-acetamide group, and a nitro group at the 6-position. []
Relevance: This compound and (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol belong to the same 3,4-dihydro-2H-1-benzopyran-3-ol class. They differ in the substituents at the 2-, 4-, and 6-positions. This benzopyran derivative features 2-dimethoxymethyl and 2-methyl substituents, a 4-acetamide group, and a 6-nitro group, while (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol possesses a 6-methoxy and a 4-hydroxyl group. []
Compound Description: This compound, labeled with carbon-14 and carbon-13 isotopes, has been synthesized and characterized for use in pharmacological studies. []
6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
Compound Description: This compound is a key intermediate in the synthesis of cromakalim, a potassium channel opener with antihypertensive properties. []
Relevance: This compound is structurally similar to (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol as they share the core 3,4-dihydro-2H-1-benzopyran structure. It differs by having a cyano group at the 6-position and two methyl groups at the 2-position, while (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has a methoxy group at the 6-position and a hydroxyl group at the 4-position. []
6-Cyano-2,2-dimethyl-2H-1-benzopyran
Compound Description: This compound serves as a crucial intermediate in the multi-step synthesis of cromakalim, a potassium channel opener known for its antihypertensive effects. []
Relevance: Structurally analogous to (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, this compound shares the fundamental 2H-1-benzopyran framework. The distinguishing features include a cyano group at the 6-position and two methyl groups at the 2-position, while (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is characterized by a methoxy group at the 6-position and a hydroxyl group at the 4-position. []
Compound Description: This compound is a synthetic intermediate in the production of cromakalim, a potassium channel opener with antihypertensive properties. []
Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran structure with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. The differences are the presence of a cyano group at the 6-position, two methyl groups at the 2-position, and a bromine atom at the 4-position. In contrast, (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol features a methoxy group at the 6-position and a hydroxyl group at the 4-position. []
Compound Description: This compound serves as a key intermediate in the synthesis of cromakalim, a potassium channel opener known for its antihypertensive activity. It is prepared from 6-cyano-2,2-dimethyl-2H-1-benzopyran through treatment with a peracid. []
Relevance: Sharing the fundamental 3,4-dihydro-2H-1-benzopyran structure with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, this compound is distinguished by the presence of a cyano group at the 6-position, two methyl groups at the 2-position, and an epoxy group across positions 3 and 4. In contrast, (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol features a methoxy group at the 6-position and a hydroxyl group at the 4-position. []
Compound Description: This dopamine agonist exhibits selective affinity for dopamine autoreceptors, leading to attenuated brain dopamine synthesis and decreased firing of substantia nigra dopamine neurons in rats. []
Relevance: This compound and (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol share the core structure of 3,4-dihydro-2H-1-benzopyran-6-ol. Key structural differences include the presence of a dipropylamino group at the 3-position in this dopamine agonist, which is absent in (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. []
Compound Description: This compound, like its 6-hydroxy isomer, functions as a dopamine agonist with selective affinity for dopamine autoreceptors. It similarly influences brain dopamine synthesis and neuronal firing in rats. []
Relevance: This compound shares the core 3,4-dihydro-2H-1-benzopyran structure with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. The key distinction lies in the presence of a dipropylamino group at the 3-position and a hydroxyl group at the 8-position, unlike the 6-methoxy and 4-hydroxyl arrangement in (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. []
U-78517F
Compound Description: This novel compound, chemically described as 2-[4-[2,6-di-(1-pyrrolidinyl)-4-pyridinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol, dihydrochloride, acts as a potent inhibitor of lipid peroxidation. Its structure combines the antioxidant properties of alpha-tocopherol's ring portion with the amine functionality of 21-aminosteroids. U-78517F exhibits neuroprotective effects, attenuating iron-induced blood-brain barrier disruption and showing promise in experimental models of brain injury and ischemia. []
Relevance: U-78517F shares the 3,4-dihydro-2H-1-benzopyran-6-ol core structure with (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. Key differences lie in the presence of 2,5,7,8-tetramethyl groups and a bulky 2-[4-[2,6-di-(1-pyrrolidinyl)-4-pyridinyl)-1-piperazinyl]methyl substituent in U-78517F, while (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is characterized by a 6-methoxy group and a hydroxyl group at the 4-position. []
Overview
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are heterocyclic compounds characterized by a benzene ring fused to a pyran ring. This particular compound features a methoxy group at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran structure, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
Source and Classification
The compound can be sourced from various chemical suppliers and is classified under the Chemical Abstracts Service with the number 1270294-60-4. It is recognized for its structural and functional diversity, making it a subject of interest in scientific research, especially concerning its biological activities and synthetic utility.
Synthesis Analysis
Methods and Technical Details
The synthesis of (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be accomplished through several methods. A common synthetic route involves the cyclization of appropriate phenolic precursors under acidic or basic conditions. Typically, this process utilizes strong acids like sulfuric acid or bases such as sodium hydroxide to facilitate the cyclization reaction.
Key Steps in Synthesis:
Starting Material: A suitable phenol derivative is chosen as the starting material.
Cyclization: The phenolic compound undergoes intramolecular cyclization, often requiring controlled reaction conditions to optimize yield.
Purification: After synthesis, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
In industrial settings, optimized reaction parameters, including temperature control and pressure adjustments, may be employed using continuous flow reactors to enhance yield and purity further.
Molecular Structure Analysis
Structure and Data
The molecular formula for (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is C10H12O3. Its structure features:
A benzene ring fused with a pyran ring.
A methoxy group (-OCH₃) at the 6th position.
A hydroxyl group (-OH) at the 4th position.
The stereochemistry at the 4th position is critical for its biological activity, with the (4R) configuration influencing its interaction with biological targets.
Chemical Reactions Analysis
Types of Reactions
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can participate in various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketone or aldehyde derivatives.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group may undergo nucleophilic substitution reactions to introduce different functional groups.
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Process and Data
The primary mechanism of action for (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with alpha 7 nicotinic acetylcholine receptors (α7 nAChRs).
Mode of Action:
The compound modulates the activity of α7 nAChRs, affecting neurotransmitter release and influencing cholinergic signaling pathways.
Biochemical Pathways:
It affects pain-related behaviors and peripheral inflammation through its action on these receptors, indicating potential therapeutic applications in pain management and anti-inflammatory treatments.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 188.20 g/mol.
Melting Point: Specific data not provided but typically falls within a range consistent with similar compounds.
Chemical Properties:
The presence of both hydroxyl and methoxy groups allows for hydrogen bonding capabilities, influencing solubility in polar solvents and enhancing reactivity in various chemical transformations.
Applications
Scientific Uses
(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several significant applications:
Medicinal Chemistry: Investigated for anti-inflammatory and antioxidant properties.
Organic Synthesis: Serves as an intermediate in synthesizing complex molecules in pharmaceuticals.
Biological Studies: Utilized in research to explore interactions with enzymes and receptors, contributing to understanding biological systems.
Industrial Applications: Explored for potential use in developing new materials and chemical processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.